molecular formula C14H16N2O3 B12302657 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde

4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde

Cat. No.: B12302657
M. Wt: 260.29 g/mol
InChI Key: GGVOPLDFOZKYBH-UHFFFAOYSA-N
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Description

4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a methoxy group, a pyrazole ring, and an ethoxy linkage, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety via the ethoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the benzaldehyde ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid

    Reduction: 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid
  • 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol
  • 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzamide

Uniqueness

4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-methoxy-3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C14H16N2O3/c1-11-8-15-16(9-11)5-6-19-14-7-12(10-17)3-4-13(14)18-2/h3-4,7-10H,5-6H2,1-2H3

InChI Key

GGVOPLDFOZKYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCOC2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

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